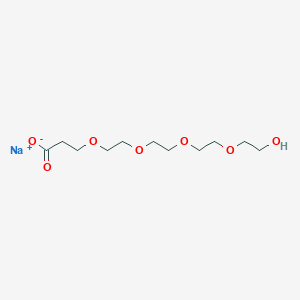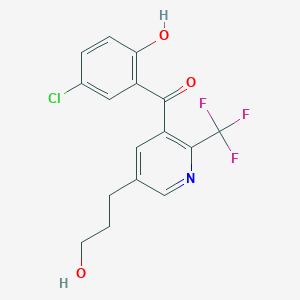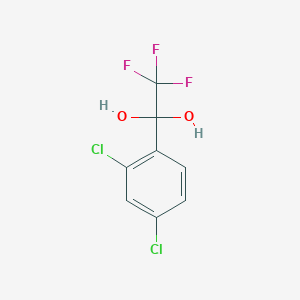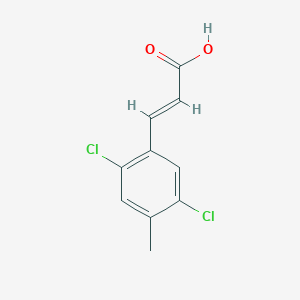
2,5-Dichloro-4-methylcinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-methylcinnamic acid is an organic compound characterized by the presence of two chlorine atoms and a methyl group on the benzene ring of cinnamic acid. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylcinnamic acid typically involves the chlorination of cinnamic acid followed by methylation. One common method is the Friedel-Crafts acylation, where cinnamic acid is reacted with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a temperature of around 50-60°C and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dichloro-4-methylcinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium is commonly used for the oxidation of the compound.
Reduction: Lithium aluminum hydride (LiAlH₄) is used for the reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: The major product is 2,5-Dichloro-4-methylbenzoic acid.
Reduction: The major product is 2,5-Dichloro-4-methylcinnamyl alcohol.
Substitution: The major products include various dichloro-substituted derivatives.
Applications De Recherche Scientifique
2,5-Dichloro-4-methylcinnamic acid has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its use in drug development and as a potential therapeutic agent.
Industry: Employed in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism by which 2,5-Dichloro-4-methylcinnamic acid exerts its effects depends on its specific application. For example, in antimicrobial studies, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparaison Avec Des Composés Similaires
3,4-Dichlorocinnamic acid
2,4-Dichlorocinnamic acid
3,5-Dichlorocinnamic acid
2,6-Dichlorocinnamic acid
Propriétés
Formule moléculaire |
C10H8Cl2O2 |
|---|---|
Poids moléculaire |
231.07 g/mol |
Nom IUPAC |
(E)-3-(2,5-dichloro-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-9(12)7(5-8(6)11)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
Clé InChI |
CUHLMIPLEUQKEF-NSCUHMNNSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1Cl)/C=C/C(=O)O)Cl |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C=CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


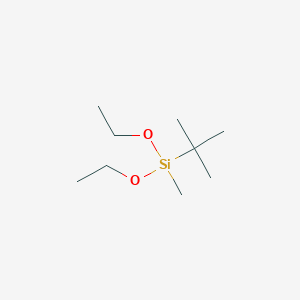
![4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine](/img/structure/B15340805.png)
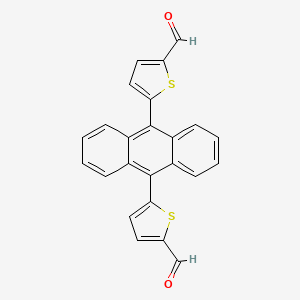
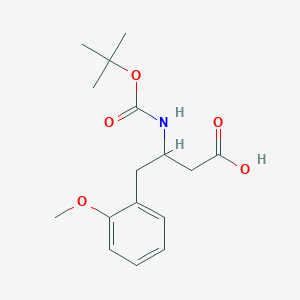
![4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid](/img/structure/B15340821.png)
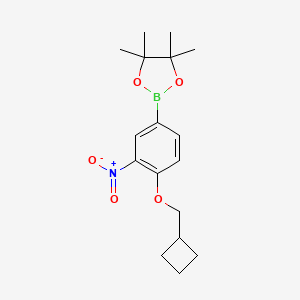
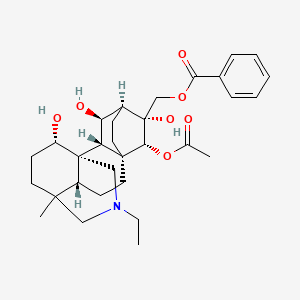


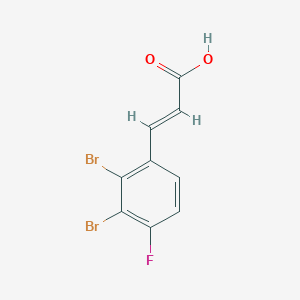
![(2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B15340857.png)
